molecular formula C8H5Cl3O2 B3058543 Methyl 2,3,4-trichlorobenzoate CAS No. 89978-33-6

Methyl 2,3,4-trichlorobenzoate

Cat. No. B3058543
CAS RN: 89978-33-6
M. Wt: 239.5 g/mol
InChI Key: HROGZMXHUGOFGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The preparative electroreduction of Methyl 2,3,4-trichlorobenzoate has been studied. It undergoes dechlorination as the main reaction, which is dependent on the substitution pattern. Notably, pronounced regioselectivity is observed in the case of oligochloro derivatives. Additionally, side-reactions include hydrogenation of the benzene ring and reduction of the methoxycarbonyl group, resulting in the formation of a hydroxymethyl group. Quantum chemical calculations have been performed to understand the reaction mechanism, and the theoretical results align with experimental observations .


Molecular Structure Analysis

The molecular structure of Methyl 2,3,4-trichlorobenzoate consists of a benzene ring with three chlorine atoms (trichloro substitution) and a methoxycarbonyl group (ester functionality). The chlorine atoms are positioned at the 2nd, 3rd, and 4th positions on the benzene ring .


Chemical Reactions Analysis

The primary reaction observed for Methyl 2,3,4-trichlorobenzoate is dechlorination. The rate of this reaction depends on the specific substitution pattern. Regioselectivity is evident, especially for oligochloro derivatives. Side-reactions involve hydrogenation of the benzene ring and reduction of the methoxycarbonyl group, leading to the formation of a hydroxymethyl group .

Scientific Research Applications

Electroreduction and Dechlorination

Methyl 2,3,4-trichlorobenzoate has been studied for its electroreduction properties. Gassmann and Voss (2008) examined the preparative electroreduction of chlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate. Their study revealed that the rate of dechlorination primarily depends on the substitution pattern, with significant regioselectivity observed in oligochloro derivatives. This process also involves hydrogenation of the benzene ring and reduction of the methoxycarbonyl group, forming a hydroxymethyl group as a side reaction (Gassmann & Voss, 2008).

Chlorination Studies

Varaksina et al. (2005) explored the chlorination of methyl 2,3,4-trichlorobenzoate analogues. Their study focused on the selective chlorination of 4- and 5-methyl-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphospholes. The outcomes of their research were significant in understanding the chlorination process and its regioselectivity (Varaksina et al., 2005).

Chemical Analysis and Determination

Gardner and Overton (1960) developed a liquid-liquid partition chromatographic method for determining 2,3,6-trichlorobenzoic acid in MCPA/TBA herbicides, which can be related to the analysis of methyl 2,3,4-trichlorobenzoate. This method demonstrated precision and efficiency in detecting chlorobenzoic acids in various formulations (Gardner & Overton, 1960).

Biological and Physiological Effects

Shimabukuro et al. (1978) investigated the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, which is structurally similar to methyl 2,3,4-trichlorobenzoate. Their study provided insights into the herbicidal effects and interaction with plant physiology (Shimabukuro et al., 1978).

Microbial Transformation Studies

Newton et al. (1990) conducted studies on microbial transformation rates of various chemicals, including methyl-3-chlorobenzoate, which is closely related to methyl 2,3,4-trichlorobenzoate. This research is crucial in understanding the biodegradation and environmental impact of such compounds (Newton et al., 1990).

properties

IUPAC Name

methyl 2,3,4-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROGZMXHUGOFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293647
Record name Benzoic acid,2,3,4-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293647
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Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-trichlorobenzoate

CAS RN

89978-33-6
Record name Methyl 2,3,4-trichlorobenzoate
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URL https://commonchemistry.cas.org/detail?cas_rn=89978-33-6
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Record name NSC 91135
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Record name NSC91135
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Record name Benzoic acid,2,3,4-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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